Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate is a complex organic compound that features a unique combination of thiazole, pyridine, and benzoate moieties
Mechanism of Action
Target of Action
Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate is a complex organic compound that has been associated with a variety of biological activitiesCompounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of targets, including enzymes like cyclooxygenase-2 (cox-2) .
Mode of Action
For instance, some thiazole derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain .
Result of Action
Based on the potential cox-2 inhibitory activity, it can be inferred that this compound may have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic conditions.
Construction of the Pyridine Ring: The pyridine ring can be formed via a condensation reaction involving aldehydes and ammonia or amines.
Coupling Reactions: The thiazole and pyridine rings are then coupled using reagents like phosphorus oxychloride (POCl3) to form the tetrahydrothieno[2,3-c]pyridine scaffold.
Acetylation and Carbamoylation: The final steps involve acetylation of the thiazole ring and carbamoylation of the benzoate moiety using reagents such as acetic anhydride and isocyanates.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and safety .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the thiazole and pyridine rings.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Substituted derivatives at the aromatic rings.
Scientific Research Applications
Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine are well-known pyridine derivatives with essential biological roles.
Uniqueness: Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate is unique due to its multi-functional structure, combining thiazole, pyridine, and benzoate moieties, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-14(29)28-12-11-17-20(13-28)34-24(21(17)23-26-18-5-3-4-6-19(18)33-23)27-22(30)15-7-9-16(10-8-15)25(31)32-2/h3-10H,11-13H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKVNAXGCAGEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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